4-(Diprop-2-en-1-ylamino)benzoic acid
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Overview
Description
4-(Diprop-2-en-1-ylamino)benzoic acid (DPEBA) is a carboxylic acid derivative that has been widely studied for its various properties and applications in the scientific community. It is a versatile and widely used compound in the laboratory, and has been found to have many potential applications in the fields of chemistry, biology, and pharmacology. In
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to target bacterial cell division proteins such as ftsz , and have been used as local anesthetics .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets through a variety of mechanisms, including disruption of bacterial cell division or blocking nerve conduction in the case of local anesthetics .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have shown antimicrobial activity and local anesthetic effects .
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially affect its action .
properties
IUPAC Name |
4-[bis(prop-2-enyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSPEFIHLUGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300546 |
Source
|
Record name | 4-(diprop-2-en-1-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35754-95-1 |
Source
|
Record name | NSC137547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(diprop-2-en-1-ylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90300546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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